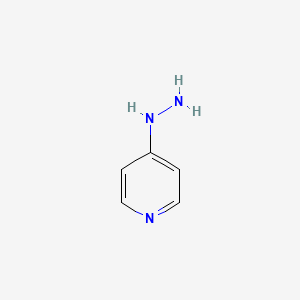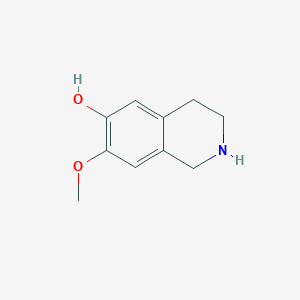
1H-1,2,4-Triazole-3-methanamine
Overview
Description
1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest in various fields due to its versatile chemical properties and potential biological activities. The presence of the triazole ring imparts unique characteristics, making it valuable in pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a compound that has been found to interact with various targets in the body. One of the primary targets of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that triazole compounds, in general, have the ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given its interaction with carbonic anhydrase 2, it is likely that it may influence pathways related to the regulation of ph and the transport of carbon dioxide in the body .
Pharmacokinetics
It is known that the compound’s structure facilitates its interaction with various biological targets, which may influence its bioavailability .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, it is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazole-3-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . By inhibiting these enzymes, this compound can modulate the breakdown of complex polysaccharides into glucose, thereby influencing glucose levels in the body. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further affecting various biochemical pathways.
Cellular Effects
This compound has been observed to impact various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Moreover, this compound has been shown to alter cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it binds to the iron in the heme moiety of cytochrome P450 enzymes, affecting their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is achieved.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This compound can also affect metabolic flux by altering the levels of key metabolites. For instance, by inhibiting alpha-amylase and alpha-glucosidase, this compound can reduce the production of glucose from polysaccharides, thereby influencing overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of this compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-methanamine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with formaldehyde under basic conditions to form the desired compound . Another method includes the use of hydrazine derivatives and nitriles, which undergo cyclization to form the triazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using readily available starting materials. The process typically includes the use of hydrazine hydrate and formamide, followed by cyclization and purification steps to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and various functionalized triazole compounds .
Scientific Research Applications
1H-1,2,4-Triazole-3-methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
1H-1,3,4-Triazole: A triazole isomer with a distinct arrangement of nitrogen atoms.
1H-1,2,4-Triazole-3-carboxamide: A derivative with a carboxamide group instead of a methanamine group.
Uniqueness: 1H-1,2,4-Triazole-3-methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various applications, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSDPCROOMBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330211 | |
| Record name | 1H-1,2,4-Triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58502-29-7 | |
| Record name | 1H-1,2,4-Triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is a key application of 1H-1,2,4-Triazole-3-methanamine in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing hexahydropyrazino[2,3-e]pyrazines. [, ] This heterocyclic scaffold is found in various bioactive compounds, making this synthetic route potentially significant for medicinal chemistry.
Q2: Can you describe an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride, a compound closely related to this compound?
A2: Yes, a study outlines an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride. [] This method involves reacting aminoguanidine bicarbonate with phthalimidoglycine in the presence of hydrochloric acid. The reaction mixture is heated, followed by treatment with sodium carbonate and subsequent hydrolysis with hydrochloric acid to yield the desired product. This improved process potentially offers higher yields and purity compared to previous methods.
Q3: Where can I find more information about the synthesis and applications of these compounds?
A3: For further details on the synthesis and applications, please refer to the following research papers:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


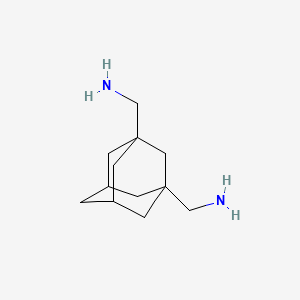

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
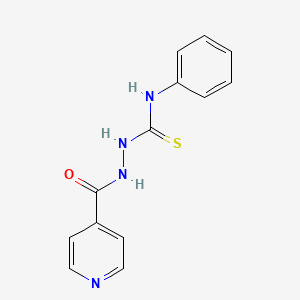
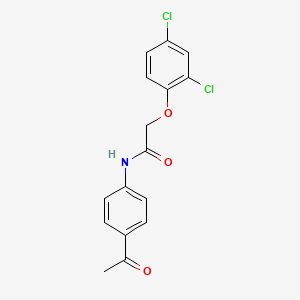
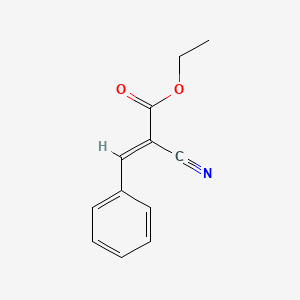
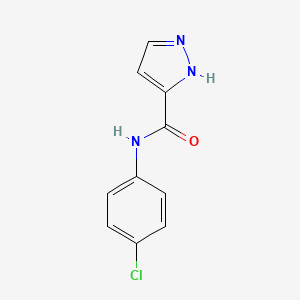
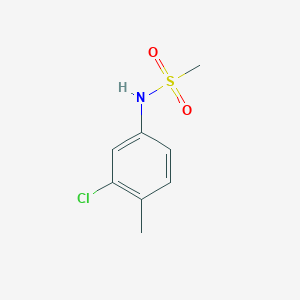
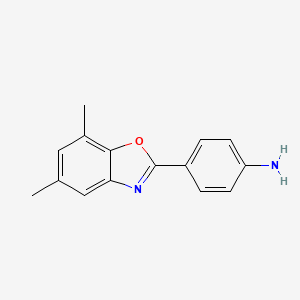
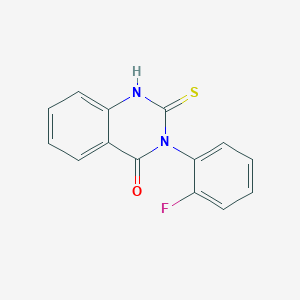
![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

